molecular formula C17H21Cl2NO2 B3253001 Tert-butyl 4-(3,4-dichlorobenzylidene)piperidine-1-carboxylate CAS No. 220772-30-5

Tert-butyl 4-(3,4-dichlorobenzylidene)piperidine-1-carboxylate

Cat. No.: B3253001
CAS No.: 220772-30-5
M. Wt: 342.3 g/mol
InChI Key: FNCDOZJEQCTBOQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,4-dichlorobenzylidene)piperidine-1-carboxylate ( 220772-30-5) is a high-value chemical intermediate with the molecular formula C 17 H 21 Cl 2 NO 2 and a molecular weight of 342.26 g/mol . This compound features a piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group, which is a crucial and versatile protecting group in multi-step organic synthesis . The 3,4-dichlorobenzylidene moiety attached to the piperidine ring makes it a key building block for the development of novel pharmacologically active molecules. Piperidine derivatives are of significant interest in medicinal chemistry and are frequently investigated as potential inhibitors for various central nervous system (CNS) targets . Related piperidine compounds have been synthesized and studied as intermediates for novel multivalent ligands, which are being evaluated for potential opioid and selective serotonin reuptake inhibitor (SSRI) activities . Furthermore, structurally similar adamantane-piperidine hybrids have demonstrated notable broad-spectrum antimicrobial and anti-proliferative activities in recent studies, highlighting the potential of this chemotype in developing new therapeutic agents . Researchers utilize this benzylidene-substituted piperidine as a precursor for the synthesis of more complex compounds for high-throughput screening and lead optimization. This product is intended for research and manufacturing purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

tert-butyl 4-[(3,4-dichlorophenyl)methylidene]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO2/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)10-13-4-5-14(18)15(19)11-13/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCDOZJEQCTBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC2=CC(=C(C=C2)Cl)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3,4-dichlorobenzylidene)piperidine-1-carboxylate typically involves the condensation of 3,4-dichlorobenzaldehyde with tert-butyl 4-piperidinecarboxylate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3,4-dichlorobenzylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(3,4-dichlorobenzylidene)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities .

Biology and Medicine: The compound has been investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Research in this area focuses on understanding its interactions with biological macromolecules and its effects on cellular processes .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,4-dichlorobenzylidene)piperidine-1-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the benzylidene moiety plays a crucial role in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of the target compound with key analogs, focusing on structural features, synthesis, physicochemical properties, and biological activity.

Structural and Functional Group Analysis

Table 1: Structural Comparison
Compound Name Substituent on Piperidine Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Tert-butyl 4-(3,4-dichlorobenzylidene)piperidine-1-carboxylate 3,4-Dichlorobenzylidene (CH=C₆H₃Cl₂) Boc, Benzylidene C₁₇H₂₀Cl₂NO₂ 349.26
Tert-butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate 3,4-Dichloroanilino (NH-C₆H₃Cl₂) Boc, Anilino C₁₆H₂₂Cl₂N₂O₂ 345.25
Tert-butyl 4-(1-(3,4-dichlorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate 1-(3,4-Dichlorophenyl)-2-hydroxyethyl Boc, Hydroxyethyl C₁₈H₂₅Cl₂NO₃ 386.30
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-Methylpentyl (alkyl chain) Boc, Alkyl C₁₆H₃₁NO₂ 269.43
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl, Amino Boc, Pyridine, Amino C₁₅H₂₃N₃O₂ 277.37
Key Observations :
  • Substituent Effects: The benzylidene group in the target compound introduces a rigid, planar structure, enhancing π-π stacking interactions with aromatic residues in biological targets . The anilino group in the analog (C₁₆H₂₂Cl₂N₂O₂) enables hydrogen bonding (N–H⋯O), improving crystallinity and solubility in polar solvents . The hydroxyethyl group (C₁₈H₂₅Cl₂NO₃) introduces chirality, making enzymatic kinetic resolution feasible for enantiomer separation . Alkyl chains (C₁₆H₃₁NO₂) increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
Key Observations :
  • The target compound’s benzylidene group is formed via a condensation reaction, requiring precise control of dehydration conditions.
  • The anilino analog employs reductive amination, which is robust and high-yielding but requires post-reduction purification .
  • Alkyl derivatives are synthesized via straightforward alkylation, advantageous for scalability .
Key Observations :
  • The benzylidene derivative’s planar structure enhances binding to monoamine transporters, making it a promising TRI .
  • The anilino analog’s hydrogen-bonding capability may improve target selectivity for SSRIs .
  • Chiral hydroxyethyl derivatives allow for enantiomer-specific activity, reducing off-target effects .

Physicochemical Properties

Table 4: Physical Properties
Compound Physical State Melting Point (°C) Solubility
This compound Solid (color not reported) Not reported Low in water; soluble in DMSO, DMF
Tert-butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate White crystalline solid 155–157 Moderate in methanol, chloroform
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Light yellow solid Not reported Enhanced solubility due to pyridine
Key Observations :
  • The anilino analog’s crystallinity (evidenced by X-ray data) facilitates formulation stability .
  • Pyridine-containing derivatives exhibit improved solubility, advantageous for oral bioavailability .

Biological Activity

Tert-butyl 4-(3,4-dichlorobenzylidene)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves the condensation of tert-butyl 4-piperidone with 3,4-dichlorobenzaldehyde. The reaction typically employs a solvent such as toluene under reflux conditions, often utilizing an acid catalyst for optimal yield. The final product can be purified through recrystallization or chromatography techniques.

The compound exhibits various biological activities primarily attributed to its interaction with specific molecular targets. Notably, it has been investigated for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and cellular proliferation. Inhibiting DHFR can lead to anticancer and antimicrobial effects, making it a valuable target in drug development.

In Vitro Studies

In vitro studies have demonstrated that derivatives of piperidine-based compounds, including those with similar structures to this compound, show promising inhibitory activity against DHFR. For instance, a series of synthesized compounds exhibited IC50 values ranging from 13.70 µM to 47.30 µM, indicating their potential as effective inhibitors in cancer therapy .

Case Studies

  • Anticancer Activity : A study highlighted the efficacy of piperidine derivatives against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the inhibition of DHFR and subsequent disruption of folate metabolism .
  • Antimicrobial Properties : Research has also indicated that similar piperidine derivatives possess antimicrobial activity against a range of pathogens. This effect is likely due to their ability to interfere with bacterial folate synthesis pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of piperidine derivatives. Modifications at specific positions on the piperidine ring or the benzylidene moiety can significantly influence potency and selectivity against target enzymes like DHFR. For instance, electron-withdrawing groups at certain positions have been shown to enhance inhibitory activity .

Table 1: Inhibitory Activity of Piperidine Derivatives Against DHFR

Compound NameIC50 (µM)% Inhibition
This compoundTBDTBD
Piperidine derivative A13.7085
Piperidine derivative B47.3060

Note: TBD values indicate that specific data for this compound was not available in current literature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(3,4-dichlorobenzylidene)piperidine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves condensation of tert-butyl piperidine-1-carboxylate derivatives with 3,4-dichlorobenzaldehyde under acidic or basic conditions. Key steps include temperature control (e.g., reflux in anhydrous ethanol) and catalyst selection (e.g., p-toluenesulfonic acid). Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography with silica gel and ethyl acetate/hexane mixtures . Optimization focuses on minimizing by-products (e.g., over-oxidation) through inert atmospheres (N₂/Ar) and controlled reagent stoichiometry .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the piperidine ring substitution pattern and benzylidene moiety integration. For example, characteristic peaks include tert-butyl protons at δ 1.4–1.5 ppm and aromatic protons from the dichlorophenyl group at δ 7.2–7.8 ppm. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 384.05). X-ray crystallography (as in related compounds) resolves stereochemistry and bond angles, with parameters such as C-Cl bond lengths (~1.72 Å) and dihedral angles between aromatic and piperidine rings .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (nitrile gloves, lab coats) due to potential respiratory and skin irritation. Avoid inhalation of dust/aerosols. Spill management involves neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste channels. Emergency measures include eye irrigation (15 min with saline) and skin decontamination (soap/water). Toxicity data are limited, so treat the compound as a potential sensitizer .

Advanced Research Questions

Q. How does the 3,4-dichlorophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The electron-withdrawing Cl groups enhance electrophilic aromatic substitution (EAS) at the benzylidene position. For example, nitro groups can be introduced via nitration (HNO₃/H₂SO₄) at the meta position relative to Cl. Conversely, the dichlorophenyl group stabilizes radical intermediates in photochemical reactions (e.g., decarboxylative coupling under visible light) . Reactivity is quantified using Hammett substituent constants (σ ≈ 0.76 for 3,4-dichloro), correlating with observed reaction rates in kinetic studies .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., predicted vs. observed aromatic proton environments) are addressed by:

  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to simulate NMR spectra (GIAO method).
  • Solvent effects : Account for solvent polarity (e.g., DMSO vs. CDCl₃) in computational models.
  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., piperidine ring puckering) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve:

  • pH profiling : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the tert-butyl ester).
  • Thermal analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (Td ~200°C). Accelerated stability testing (40°C/75% RH) over 4 weeks predicts shelf-life .

Q. What pharmacological targets are hypothesized for this compound, and how are binding affinities measured?

  • Methodological Answer : Structural analogs suggest activity at G-protein-coupled receptors (GPCRs) or ion channels. In vitro assays include:

  • Radioligand binding : Compete with [³H]-labeled ligands (e.g., σ receptors) using membrane preparations from transfected HEK293 cells.
  • Functional assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 dye) to assess receptor activation/inhibition. IC₅₀ values are derived from dose-response curves (GraphPad Prism) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(3,4-dichlorobenzylidene)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(3,4-dichlorobenzylidene)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.